4-(Bromomethyl)-3,5-dimethylisoxazole

Descripción general

Descripción

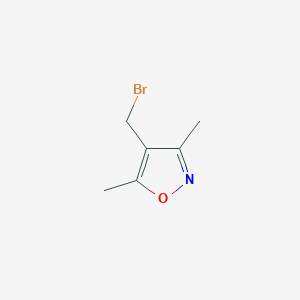

4-(Bromomethyl)-3,5-dimethylisoxazole is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of the bromomethyl group at the 4-position and methyl groups at the 3- and 5-positions makes this compound particularly interesting for various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3,5-dimethylisoxazole typically involves the bromination of 3,5-dimethylisoxazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted isoxazole derivatives.

Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding methyl derivative.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

- Substituted isoxazoles with various functional groups depending on the nucleophile used.

- Oxidized derivatives such as carboxylic acids or ketones.

- Reduced derivatives like methyl-substituted isoxazoles.

Aplicaciones Científicas De Investigación

Structure-Activity Relationship (SAR) Studies

The 3,5-dimethylisoxazole moiety has been identified as an effective acetyl-lysine bioisostere. It mimics the acetyl-lysine interaction crucial for bromodomain binding. Research has demonstrated that modifications to this moiety can significantly affect binding affinity and selectivity towards different bromodomains.

Table 1: Summary of SAR Findings

| Compound | Bromodomain Target | IC50 (μM) | Notes |

|---|---|---|---|

| Compound 1 | BRD4(1) | 4.8 | Effective KAc mimic |

| Compound DDT26 | BRD4 | 0.544 | Potent inhibitor against breast cancer |

| Compound 7 | BRD4(1) | 7.0 | Moderate potency; further modifications needed |

Inhibition of BRD4 in Cancer Cells

Recent studies have focused on the application of 4-(Bromomethyl)-3,5-dimethylisoxazole derivatives as inhibitors of BRD4, particularly in the context of breast cancer treatment. The compound DDT26 exhibited significant inhibitory effects on BRD4, which is known to regulate oncogenes such as c-MYC and PD-L1, thus influencing tumor growth and immune evasion.

- Mechanism of Action : The binding mode of DDT26 involves interactions with key residues in the acetyl-lysine binding pocket of BRD4, which enhances its inhibitory potency against cancer cell proliferation .

Evaluation of Derivatives

A series of derivatives based on the this compound scaffold have been synthesized and evaluated for their anti-cancer activities. For instance, modifications to the benzyl and phthalazinone components have been shown to affect both potency and selectivity against various breast cancer subtypes.

Future Directions in Research

The ongoing exploration of this compound derivatives aims to refine their therapeutic profiles further. The focus is on enhancing selectivity for specific bromodomains while minimizing off-target effects.

Table 2: Future Research Directions

| Research Area | Objective |

|---|---|

| Structural Optimization | Improve binding affinity and selectivity |

| In Vivo Studies | Assess therapeutic efficacy in animal models |

| Combination Therapies | Explore synergistic effects with existing cancer treatments |

Mecanismo De Acción

The mechanism of action of 4-(Bromomethyl)-3,5-dimethylisoxazole involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various molecular pathways, making the compound useful in drug design and development.

Comparación Con Compuestos Similares

4-(Chloromethyl)-3,5-dimethylisoxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.

4-(Methyl)-3,5-dimethylisoxazole: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.

3,5-Dimethylisoxazole: The parent compound without any substituents at the 4-position.

Uniqueness: 4-(Bromomethyl)-3,5-dimethylisoxazole is unique due to the presence of the bromomethyl group, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Actividad Biológica

4-(Bromomethyl)-3,5-dimethylisoxazole is a chemical compound with significant potential in medicinal chemistry, particularly as a bromodomain inhibitor. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C₆H₈BrN₃O

- Molecular Weight: Approximately 190.04 g/mol

- Structure Features: The compound features a five-membered isoxazole ring with a bromomethyl group at the 4-position and two methyl groups at the 3 and 5 positions. This unique structure contributes to its reactivity and biological activity.

This compound exhibits biological activity primarily through its role as an inhibitor of bromodomain-containing proteins. These proteins are critical in recognizing acetylated lysines on histones, influencing gene transcription and epigenetic regulation. The compound acts as an acetyl-lysine mimic, effectively displacing acetylated peptides from bromodomains, which is crucial for its inhibitory effects against cancer and inflammatory diseases.

Binding Interactions

X-ray crystallography studies have demonstrated that this compound binds within the hydrophobic pocket of bromodomains, forming hydrogen bonds with key amino acids such as Asn140 and Tyr97. These interactions are essential for its selectivity and potency against specific bromodomain targets like BRD2 and BRD4, with reported IC50 values below 5 μM .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other structurally similar compounds. The following table summarizes their features and activities:

| Compound Name | Structure Features | Biological Activity | Notable Differences |

|---|---|---|---|

| 3-Methylisoxazole | Methyl group at position 3 | Limited activity | Lacks bromomethyl group |

| 5-Bromomethyl-3-methylisoxazole | Bromomethyl at position 5 | Moderate activity | Different position of bromine |

| 4-Bromo-5-methylisoxazole | Bromine at position 4 and methyl at position 5 | Weak activity | No dimethyl substitution |

| 4-(Chloromethyl)-3,5-dimethylisoxazole | Chlorine instead of bromine | Varies by substitution | Different halogen affects reactivity |

The presence of both methyl groups and a bromomethyl substituent in this compound enhances its biological activity compared to these similar compounds.

Case Studies

- Inhibition of BRD4 : A study identified derivatives of 3,5-dimethylisoxazole that effectively inhibit BRD4 protein proliferation in colorectal cancer cells (IC50 = 162 nM). These compounds demonstrated enhanced antitumor activity in vivo with a tumor suppression rate of approximately 56.1% in mouse models .

- Structure-Activity Relationship (SAR) : Research focused on optimizing derivatives of 3,5-dimethylisoxazole to enhance their inhibitory effects on BET bromodomains. The study revealed that specific substitutions could significantly improve binding affinity and selectivity towards BRD4(1), highlighting the importance of structural modifications in drug design .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromomethyl group serves as a versatile electrophilic site for nucleophilic displacement. Common nucleophiles include amines, thiols, and alkoxides:

These reactions typically proceed via an S<sub>N</sub>2 mechanism , with the leaving group (Br⁻) displaced by the nucleophile. Steric hindrance from the adjacent methyl groups slightly reduces reaction rates compared to linear alkyl bromides .

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed couplings to form carbon-carbon bonds:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids yields biaryl derivatives:

-

Example : Coupling with phenylboronic acid produces 4-(benzyl)-3,5-dimethylisoxazole (72% yield) .

-

Applications : Derivatives show enhanced binding to bromodomains (e.g., BRD4) due to extended hydrophobic interactions .

Buchwald-Hartwig Amination

Forms C–N bonds with aryl amines:

Elimination Reactions

Under basic conditions, the bromomethyl group undergoes dehydrohalogenation to form a methylene intermediate:

-

Mechanism : Base abstraction of β-hydrogen generates a double bond, followed by bromide elimination .

-

Utility : The aldehyde intermediate is a precursor for Schiff base ligands or heterocyclic expansions .

Cyclization Reactions

The bromomethyl group facilitates intramolecular cyclizations to construct polycyclic frameworks:

| Starting Material | Conditions | Product | Application |

|---|---|---|---|

| This compound + 2-aminophenol | K₂CO₃, DMF, 100°C | Benzo[d]isoxazole[3,4-e]isoxazole | Anticancer lead compound |

Biological Activity of Derivatives

Derivatives synthesized from this compound exhibit notable pharmacological profiles:

Molecular docking studies reveal that the dimethylisoxazole core mimics acetylated lysine, enabling competitive inhibition of bromodomain-acetyllysine interactions .

Stability and Handling Considerations

Propiedades

IUPAC Name |

4-(bromomethyl)-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWAOAIUESMDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510049 | |

| Record name | 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53257-32-2 | |

| Record name | 4-(Bromomethyl)-3,5-dimethyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-3,5-dimethyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.